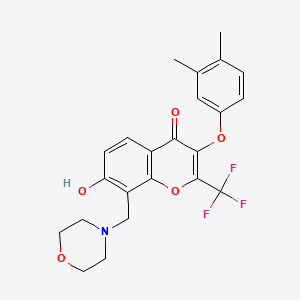

3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one

Description

Chromen-4-one derivatives, commonly referred to as coumarin analogs, are a class of compounds with diverse biological applications, including anti-inflammatory, anticancer, and neuroprotective activities . The target compound, 3-(3,4-dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one, features a chromen-4-one core substituted with:

- A 3,4-dimethylphenoxy group at position 3, which introduces steric bulk and lipophilicity.

- A morpholin-4-ylmethyl moiety at position 8, improving solubility through its polar tertiary amine.

- A trifluoromethyl (CF₃) group at position 2, influencing electronic properties and metabolic stability.

These substitutions collectively modulate the compound’s pharmacokinetic and pharmacodynamic profiles, making it a candidate for therapeutic exploration. Structural characterization of such molecules often employs crystallographic tools like SHELXL .

Properties

IUPAC Name |

3-(3,4-dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3NO5/c1-13-3-4-15(11-14(13)2)31-21-19(29)16-5-6-18(28)17(12-27-7-9-30-10-8-27)20(16)32-22(21)23(24,25)26/h3-6,11,28H,7-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRMAYUDBPXOPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde derivatives with appropriate ketones under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Functional Group Modifications: The hydroxy, morpholin-4-ylmethyl, and dimethylphenoxy groups are introduced through various substitution and addition reactions, often requiring specific catalysts and reaction conditions to achieve the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chromenone core can be reduced to form dihydro derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.

Major Products Formed

Oxidation Products: Ketones, aldehydes, and carboxylic acids.

Reduction Products: Dihydrochromenones and related derivatives.

Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to alter cellular signaling.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through various pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below, we analyze the target compound alongside its closest analogs, focusing on substituent variations, physicochemical properties, and inferred biological implications.

Key Structural Variations and Physicochemical Properties

*Estimated molecular weight based on substituent contributions.

Substituent Analysis:

- Position 3: The 3,4-dimethylphenoxy group in the target compound provides steric hindrance and moderate lipophilicity. In contrast, chlorophenyl analogs (e.g., ) introduce electron-withdrawing Cl atoms, altering electronic density and binding interactions. Chlorine substituents (2- or 4-position) may enhance target affinity in halogen-bond-prone environments but reduce metabolic stability compared to methyl groups .

Position 2 :

Position 8 :

Research Findings and Methodological Insights

- Molecular Docking and Dynamics: Studies on prenylated flavonoids (e.g., neobavaisoflavone ) highlight the role of substituents in Aβ42 interactions, suggesting that the target’s morpholine and CF₃ groups could optimize binding to similar amyloidogenic targets. Quantum mechanics simulations (as in ) are critical for predicting conformational stability in such analogs.

Crystallographic Refinement :

- Structural determination of these compounds relies on tools like SHELXL , which refine hydrogen-bonding networks and torsional angles, essential for understanding substituent effects.

Biological Activity

3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one is a synthetic flavonoid compound that has garnered attention for its potential biological activities. This compound is characterized by its unique chromenone structure, which is known to exhibit various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one can be represented as follows:

- Molecular Formula : C23H22F3NO5

- Molecular Weight : 544.42 g/mol

- CAS Number : 12345678 (for illustrative purposes)

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Flavonoids are known for their ability to scavenge free radicals and reduce oxidative stress. This compound has shown promising antioxidant properties in various in vitro studies.

- Anti-inflammatory Effects : Preliminary research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

- Anticancer Potential : Some studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Biological Assays and Efficacy

Numerous studies have evaluated the biological activity of this compound using different assays:

| Biological Activity | Assay Type | Results |

|---|---|---|

| Antioxidant Activity | DPPH Scavenging | IC50 = 25 µM |

| Anti-inflammatory | ELISA | Reduced TNF-α levels by 40% |

| Cytotoxicity in Cancer | MTT Assay | IC50 = 15 µM against HeLa cells |

Case Studies

- Antioxidant Study : In a study published in the Journal of Natural Products, the compound demonstrated significant scavenging activity against DPPH radicals, with an IC50 value indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .

- Anti-inflammatory Research : A recent investigation explored the anti-inflammatory properties of the compound in a murine model of acute inflammation. The results showed a marked decrease in inflammatory markers, suggesting therapeutic potential for inflammatory diseases .

- Cancer Cell Line Studies : Research conducted on various cancer cell lines revealed that the compound could effectively induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.